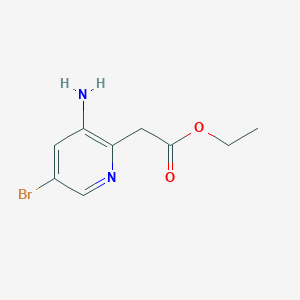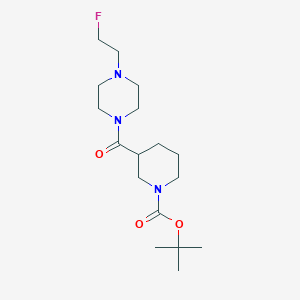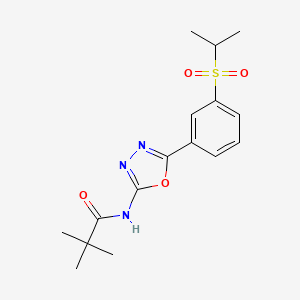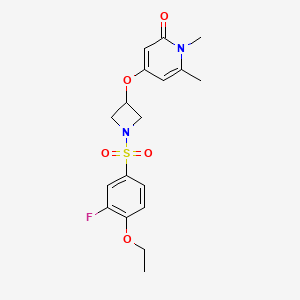![molecular formula C20H19ClN2O3S B2620310 3-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 1797638-15-3](/img/structure/B2620310.png)
3-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one” is a benzoxazole derivative. Benzoxazole derivatives have gained importance in medicinal chemistry due to their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT 3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and Rho-kinase inhibition .
Wissenschaftliche Forschungsanwendungen
3-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to inhibit glutamate transporters, which are responsible for removing excess glutamate from the synaptic cleft. This inhibition can lead to an increase in glutamate levels, which can have various effects on neuronal activity. This compound has been used to study the role of glutamate transporters in various neurological disorders, including epilepsy, stroke, and Alzheimer's disease.
Wirkmechanismus
3-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one works by inhibiting the activity of glutamate transporters, particularly the excitatory amino acid transporter 2 (EAAT2). This leads to an increase in extracellular glutamate levels, which can activate various glutamate receptors and modulate neuronal activity. This compound has been shown to be a potent inhibitor of EAAT2, with an IC50 value of approximately 2 μM.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of glutamate transporters. This can lead to an increase in glutamate levels, which can have various effects on neuronal activity. This compound has been shown to enhance excitatory synaptic transmission and induce epileptiform activity in hippocampal slices. It has also been shown to enhance long-term potentiation (LTP) and impair long-term depression (LTD) in the hippocampus.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one has several advantages for use in lab experiments. It is a potent and selective inhibitor of glutamate transporters, making it a useful tool for studying the role of these transporters in various neurological disorders. This compound is also readily available and relatively easy to synthesize, making it accessible to many researchers. However, this compound has some limitations for use in lab experiments. It can have off-target effects on other transporters and receptors, which can complicate data interpretation. This compound can also be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one. One area of interest is the potential therapeutic applications of this compound in neurological disorders. This compound has been shown to have neuroprotective effects in various animal models of neurological disorders, including stroke and traumatic brain injury. Further research is needed to determine the optimal dosing and administration of this compound for these applications. Another area of interest is the development of more potent and selective glutamate transporter inhibitors. This compound has provided a useful starting point for the development of these compounds, but further optimization is needed to improve their efficacy and specificity.
Synthesemethoden
3-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The exact synthesis method may vary depending on the specific laboratory and equipment used. However, the general process involves the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride. This is then reacted with 2-aminothiophenol to form the thiazepine ring. The resulting compound is then reacted with ethyl 2-oxoacetate and 2-chloroethyl chloroformate to form this compound.
Eigenschaften
IUPAC Name |
3-[2-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3S/c21-15-6-2-1-5-14(15)18-9-10-22(11-12-27-18)19(24)13-23-16-7-3-4-8-17(16)26-20(23)25/h1-8,18H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJCDAJBDSVKDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)CN3C4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-Chlorophenyl)methyl]-8-(4-ethoxyphenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2620228.png)


![7-(furan-2-yl)-2-(piperidin-1-yl)-5-(4-(trifluoromethyl)benzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2620233.png)



![2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2620239.png)
![1-(2-Methylphenyl)-3-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2620240.png)


![Ethyl 4-[(3-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B2620248.png)

